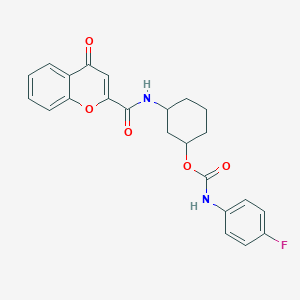

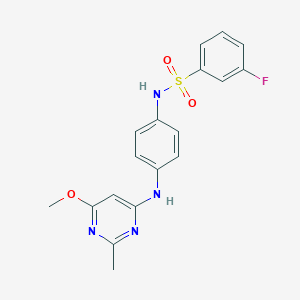

3-(4-oxo-4H-chromene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(4-oxo-4H-chromene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate” is a chemical compound that is part of the chromene family . Chromenes are a class of compounds that have been found to have various biological activities .

Synthesis Analysis

The synthesis of chromene derivatives often involves a one-pot synthesis via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions . This synthesis involves a group-assisted purification process, which avoids traditional recrystallization and chromatographic purification methods .Molecular Structure Analysis

The molecular structure of “3-(4-oxo-4H-chromene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate” can be analyzed using various spectroscopic techniques. For instance, NMR signals in a series of 4-oxo-4-chromene-2-carboxamides have been analyzed in terms of rotation of the amide group .Chemical Reactions Analysis

The chemical reactions involving chromene derivatives can be quite complex. For instance, an unusual titanium-induced McMurry coupling of 4-oxo-4H-chromene-2-carbaldehydes has been reported, leading to the formation of bis-chromones .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-oxo-4H-chromene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate” can be determined using various techniques. For instance, NMR can be used to analyze the rotational barriers and conformational options .Applications De Recherche Scientifique

Synthesis Methods

- Efficient One-Pot Synthesis: Researchers have developed one-pot synthesis methods for chromene derivatives, including 4H-chromene-3-carboxamides, demonstrating efficient, simple, and broad substrate scopes (Subbareddy & Sumathi, 2017).

- Solvent-Free Synthesis: Novel methods for synthesizing 4H-chromene-3-carboxamide derivatives under solvent-free conditions have been reported, emphasizing environmental friendliness and efficiency (Chitreddy & Shanmugam, 2017).

Biological Activities

- Antioxidant and Antibacterial Properties: Certain 4H-chromene-3-carboxamide derivatives exhibit significant antioxidant and antibacterial activities, highlighting their potential in pharmaceutical applications (Subbareddy & Sumathi, 2017).

- Anticholinesterase Activity: N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides have shown notable activity against acetylcholinesterase, suggesting their use in treating neurological disorders (Ghanei-Nasab et al., 2016).

Chemical Properties

- Crystal Structures: The molecular structure and crystallography of various N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides have been explored, providing insights into their chemical properties and potential applications (Gomes et al., 2015).

Other Applications

- Chemosensors: Chromene derivatives have been used to develop highly sensitive and selective chemosensors, particularly for detecting ions like Cu2+ and H2PO4− (Meng et al., 2018).

- Fluorescence Imaging: They have also been utilized in fluorescence imaging, revealing high thiol levels in drug-resistant cells, which is crucial for understanding cancer cell biology (Ma et al., 2020).

Mécanisme D'action

While the specific mechanism of action for “3-(4-oxo-4H-chromene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate” is not mentioned in the sources, chromone-2-carboxamido-alkylamines have been found to exhibit potent acetylcholinesterase inhibitory activities . This suggests that they could potentially be used in the treatment of Alzheimer’s disease .

Orientations Futures

The future directions for research on “3-(4-oxo-4H-chromene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate” and related compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, chromone-2-carboxamido-alkylamines have shown promise as potential anti-Alzheimer’s agents , suggesting that similar compounds could also have therapeutic potential.

Propriétés

IUPAC Name |

[3-[(4-oxochromene-2-carbonyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O5/c24-14-8-10-15(11-9-14)26-23(29)30-17-5-3-4-16(12-17)25-22(28)21-13-19(27)18-6-1-2-7-20(18)31-21/h1-2,6-11,13,16-17H,3-5,12H2,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFPFPMXTPITIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-oxo-4H-chromene-2-carboxamido)cyclohexyl (4-fluorophenyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2594140.png)

![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-imidazol-4-yl}-1-ethanone oxime](/img/structure/B2594145.png)

![2-amino-6-(2-methoxyethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2594146.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2594151.png)

![N-(3-bromophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B2594154.png)

![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2594159.png)

![1-butyl-3-[(3,5-dimethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2594160.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2594163.png)